

Unveiling Ferroptosis: A Comparative Guide to Carabrone and Other Inducers

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Compound of Interest

Compound Name: Carabron

Cat. No.: B157551

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ferroptosis-inducing capabilities of **Carabrone** against other well-established inducers. Supported by experimental data, this document delves into the mechanisms of action, efficacy, and the necessary protocols to validate these findings.

Carabrone, a natural sesquiterpenoid lactone, has emerged as a promising agent for inducing ferroptosis, a form of iron-dependent regulated cell death, in cancer cells. This guide offers a comprehensive analysis of **Carabrone**'s ferroptotic mechanism and compares its performance with that of other known ferroptosis inducers, namely Erastin, RSL3, and FIN56.

Comparative Analysis of Ferroptosis Inducers

The efficacy of **Carabrone** in inducing cell death in pancreatic cancer cell lines is presented below in comparison to other prominent ferroptosis inducers. The data highlights the half-maximal inhibitory concentration (IC50) required to achieve this effect.

Compound	Cell Line	IC50 (μM)	Primary Mechanism of Action
Carabrone	SW1990	5.53 ± 1.19[1]	Downregulation of SLC7A11, Upregulation of HO-1[2]
Erastin	PANC-1	~10-20	Inhibition of System Xc- (SLC7A11)
Erastin	MIA PaCa-2	~5-15	Inhibition of System Xc- (SLC7A11)
RSL3	PANC-1	~0.01-0.1	Inhibition of GPX4
RSL3	MIA PaCa-2	~0.01-0.1	Inhibition of GPX4
FIN56	-	-	Promotes GPX4 degradation

Note: IC50 values for Erastin and RSL3 are approximate ranges as reported in various studies and can vary based on experimental conditions.

Delving into the Mechanism: How Carabrone Induces Ferroptosis

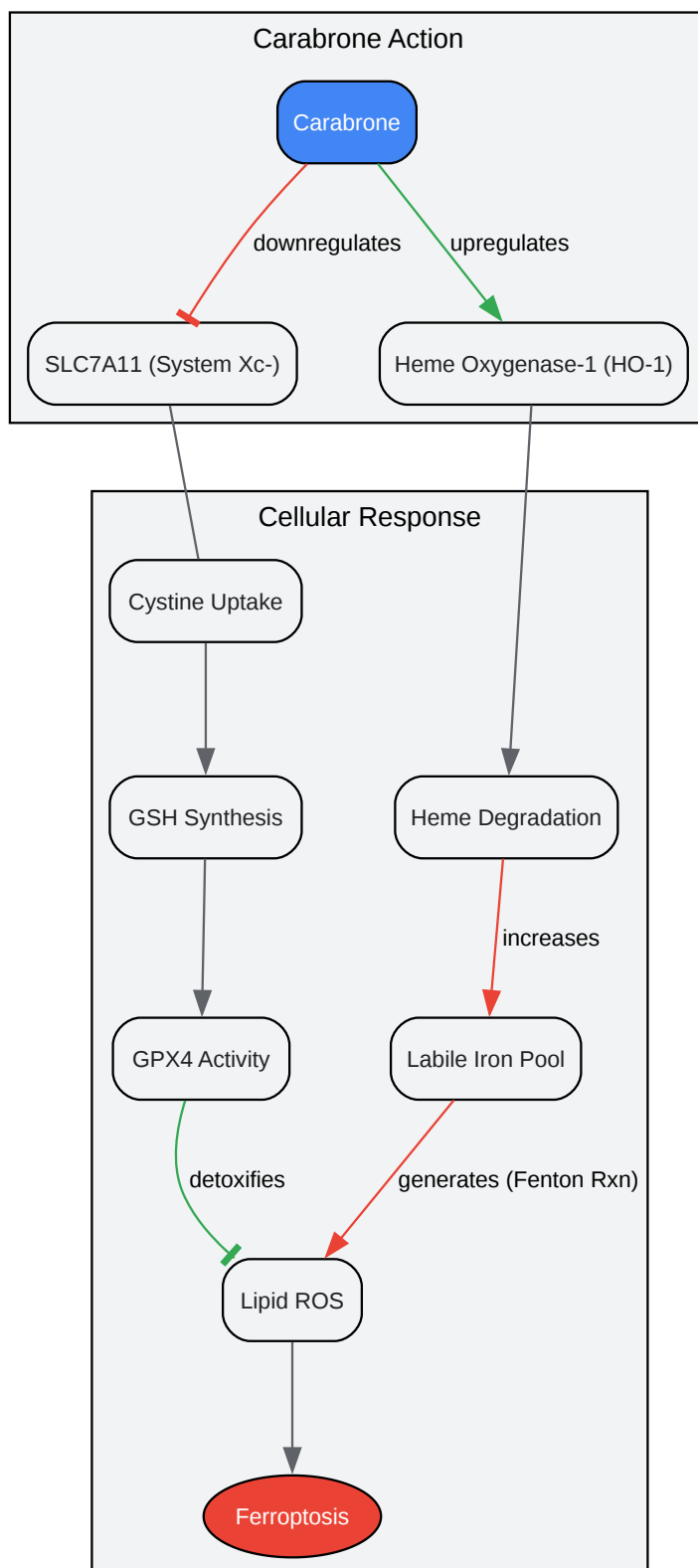
Carabrone's primary mechanism for inducing ferroptosis in pancreatic cancer cells involves the modulation of key proteins involved in the cellular antioxidant defense system. Specifically, it leads to the downregulation of Solute Carrier Family 7 Member 11 (SLC7A11), a critical component of the cystine/glutamate antiporter system Xc-. This inhibition of system Xc- restricts the cellular uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). The depletion of GSH, in turn, inactivates glutathione peroxidase 4 (GPX4), an enzyme essential for repairing lipid peroxides.

Simultaneously, **Carabrone** upregulates Heme Oxygenase-1 (HO-1), an enzyme that degrades heme into biliverdin, carbon monoxide, and free iron. The resulting increase in the intracellular

labile iron pool fuels the Fenton reaction, which generates highly reactive hydroxyl radicals. This surge in reactive oxygen species (ROS), coupled with the impaired ability to repair lipid peroxides, leads to overwhelming lipid peroxidation and, ultimately, ferroptotic cell death.

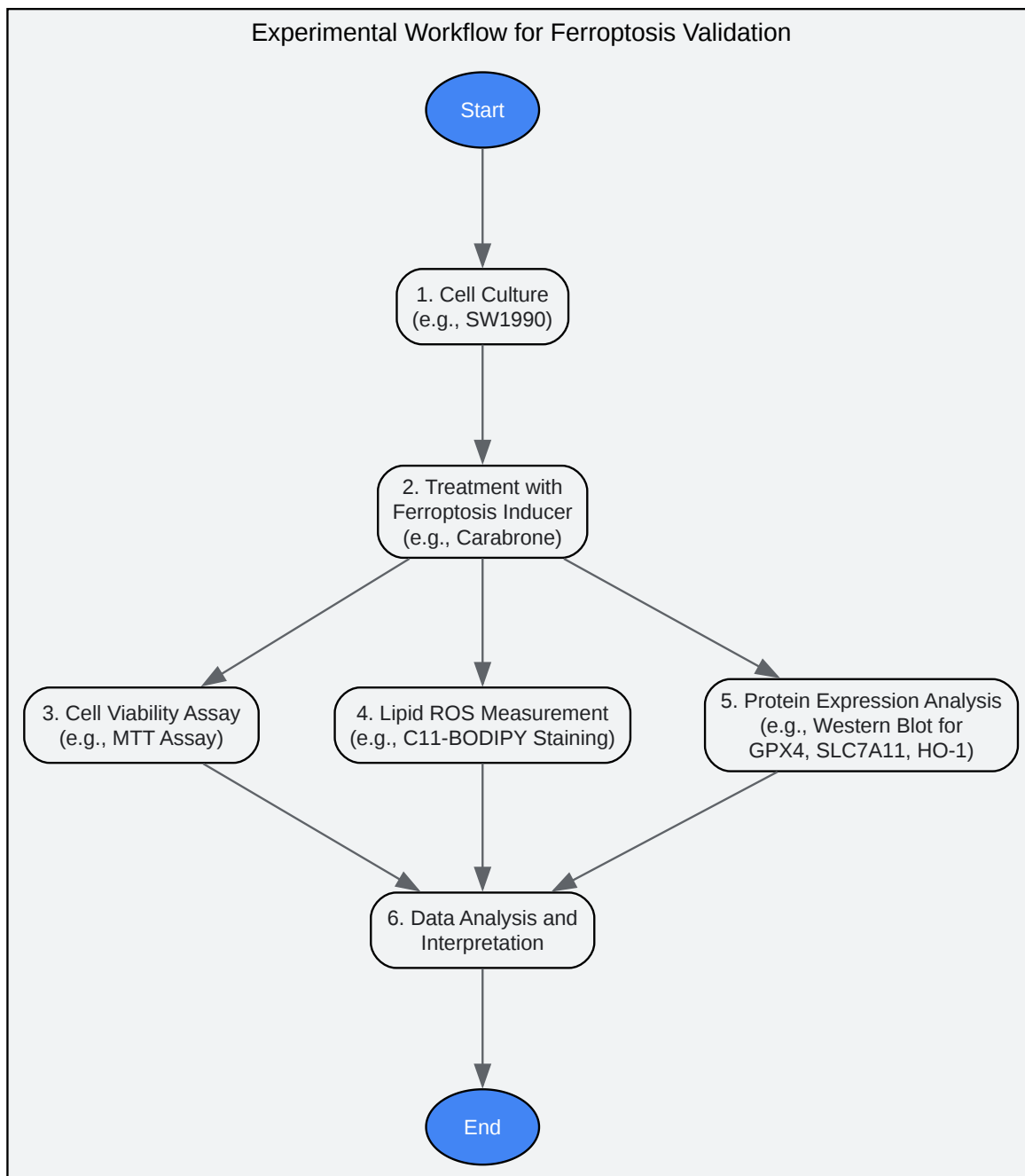
Visualizing the Pathways and Processes

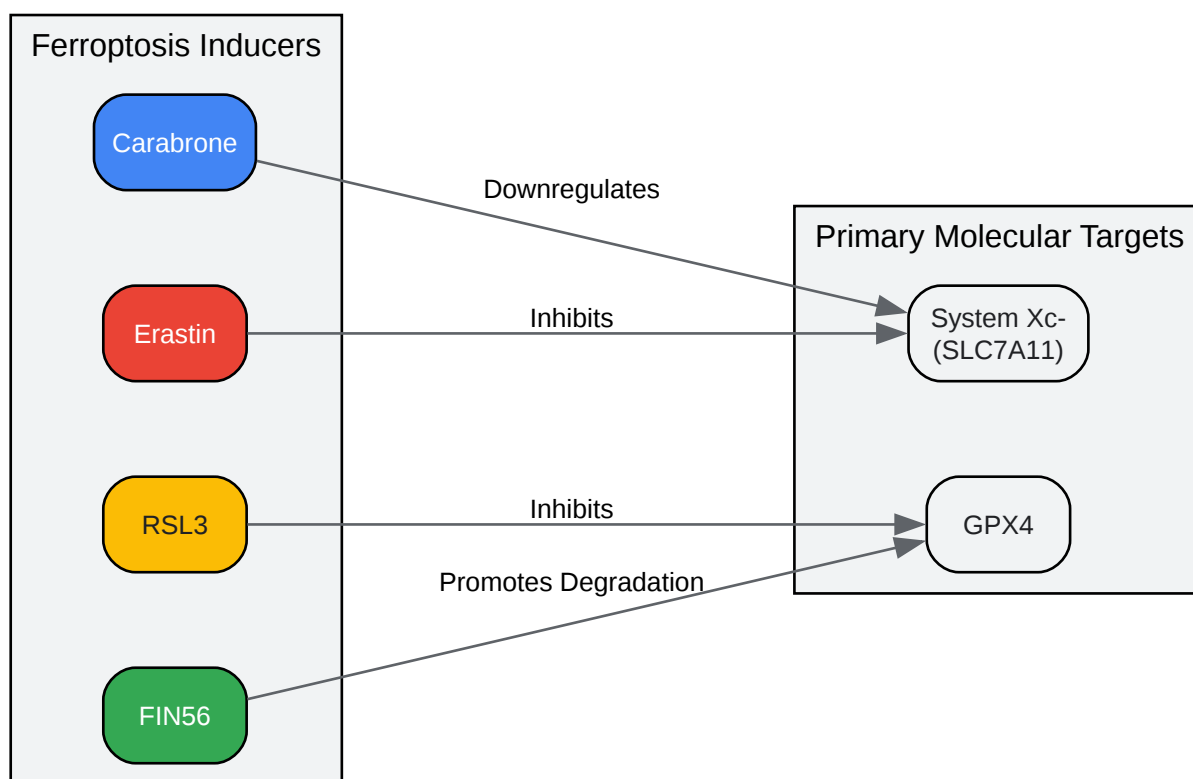
To better understand the complex interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.



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Caption: **Carabrone**-Induced Ferroptosis Signaling Pathway.





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References

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- 2. A Carabrone-Type Sesquiterpenolide Carabrone from Carpesium cernuum Inhibits SW1990 Pancreatic Cancer Cells by Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
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